molecular formula C21H21Cl2NO3 B1359495 3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-37-7

3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1359495
M. Wt: 406.3 g/mol
InChI Key: OWPLDSHHSJVBQJ-UHFFFAOYSA-N
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Description

“3,4-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898762-28-2 . It has a molecular weight of 406.31 and its IUPAC name is (3,4-dichlorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21Cl2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Structural Studies and Drug Development

  • Structural Elucidation in Drug Candidates : This compound's structural aspects have been studied in the context of antitubercular drug candidates, such as in the benzothiazinone BTZ043, indicating its relevance in the development of novel therapeutics (Richter et al., 2022).

Antiviral Research

  • Potential in Antiviral Therapy : Research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related to the compound , has shown significant antiviral activity, highlighting its potential in developing antiviral drugs (Apaydın et al., 2020).

Antibacterial Properties

  • Efficacy Against Mycobacterium tuberculosis : The compound's derivatives have been investigated for their susceptibility to Mycobacterium tuberculosis, supporting its use in antibacterial research (Pasca et al., 2010).

Chemical Synthesis and Modification

  • Acylation Reactions : Studies have explored its acylation reactions, contributing to the understanding of chemical properties and potential synthetic applications (Koszytkowska-Stawińska et al., 2004).

Environmental and Material Science

  • Pollutant Removal : A derivative, 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, shows effectiveness in removing azo dyes from water, indicating environmental applications (Akceylan et al., 2009).

Cancer Research

  • Potential in Cancer Imaging : Research on related piperidine compounds for σ1 receptors suggests the potential use of such compounds in tumor imaging, which may extend to derivatives of the compound (Xie et al., 2015).

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-6-5-17(13-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPLDSHHSJVBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642881
Record name (3,4-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone

CAS RN

898758-37-7
Record name Methanone, (3,4-dichlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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